molecular formula C11H10ClNO2 B023368 4-(4-Chlorophenyl)piperidine-2,6-dione CAS No. 84803-46-3

4-(4-Chlorophenyl)piperidine-2,6-dione

Cat. No.: B023368
CAS No.: 84803-46-3
M. Wt: 223.65 g/mol
InChI Key: KOZWYRYCGOBBKD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperidine-2,6-dione is an organic compound with the molecular formula C11H10ClNO2. It is a piperidine derivative characterized by the presence of a chlorophenyl group attached to the piperidine ring.

Mechanism of Action

Target of Action

The primary targets of 4-(4-Chlorophenyl)piperidine-2,6-dione are currently unknown. This compound is a heterocyclic scaffold that is frequently found in numerous drugs . .

Mode of Action

It is known that this compound is a part of the core backbone of the CRBN ligand in the design of PROTAC drugs

Biochemical Pathways

As a part of the core backbone of the CRBN ligand in the design of PROTAC drugs , it may be involved in protein degradation pathways.

Result of Action

Given its role as a part of the core backbone of the CRBN ligand in the design of PROTAC drugs , it may have effects on protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylpiperidine with carbon dioxide. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(4-Chlorophenyl)piperidine-2,6-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)glutarimide
  • 4-(4-Chlorophenyl)piperidine-2,6-quinone
  • 3-(4-Chlorophenyl)piperidine-2,6-dione

Uniqueness

4-(4-Chlorophenyl)piperidine-2,6-dione is unique due to its specific structural features, such as the presence of a chlorophenyl group and the piperidine ring.

Properties

IUPAC Name

4-(4-chlorophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZWYRYCGOBBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057843
Record name 4-(4-Chlorophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84803-46-3
Record name 4-(4-Chlorophenyl)-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84803-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,6-piperidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(4-CHLOROPHENYL)-2,6-PIPERIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WLF8F9WF5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-(4-chlorophenyl)piperidine-2,6-dione derivatives contribute to their multireceptor binding profile?

A1: Research indicates that incorporating specific structural modifications into the this compound scaffold can significantly influence its binding affinity for dopamine and serotonin receptors. [] For instance, introducing a 4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl substituent at the nitrogen atom of the piperidine-2,6-dione ring, as seen in compound 5 (1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)piperidine-2,6-dione), resulted in high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. [] This suggests that the bulky substituent, potentially through interactions like pi-stacking or hydrogen bonding, plays a crucial role in enhancing the molecule's interaction with these receptors. Further studies exploring the structure-activity relationship are crucial to optimize these interactions and develop compounds with improved selectivity and potency for specific receptor subtypes.

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